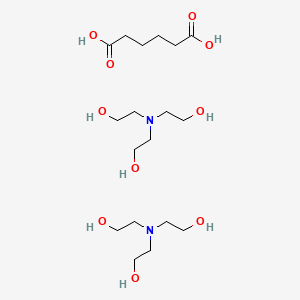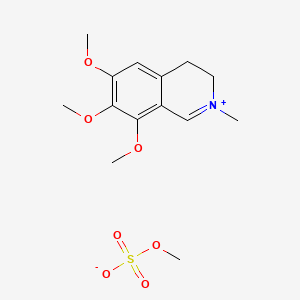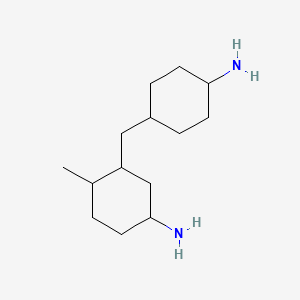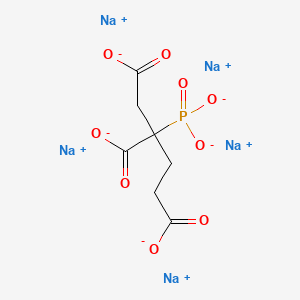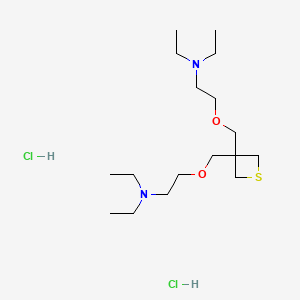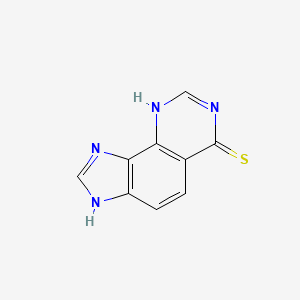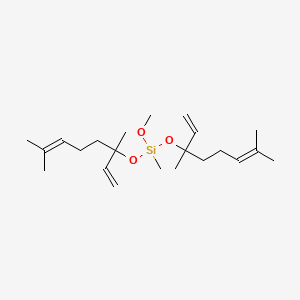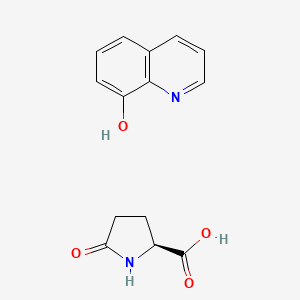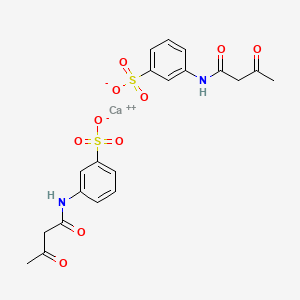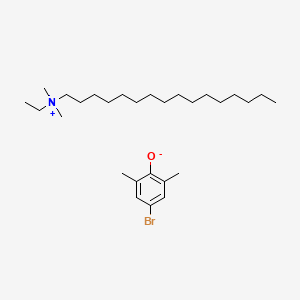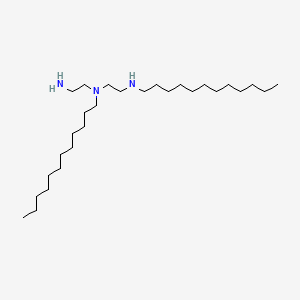
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H25N3O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their high affinity for calcium ions, making them useful in various applications, particularly in medicine and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisphosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
科学研究应用
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
作用机制
The mechanism of action of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its high affinity for calcium ions. This property allows it to bind strongly to bone mineral, making it effective in inhibiting bone resorption. The compound targets osteoclasts, the cells responsible for bone resorption, and inhibits their activity, thereby reducing bone loss .
相似化合物的比较
Similar Compounds
- Diammonium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphonate
Uniqueness
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexyl group, which influences its chemical properties and biological activities. Compared to similar compounds with different alkyl groups, it may exhibit distinct binding affinities and reactivity, making it suitable for specific applications .
属性
CAS 编号 |
94107-70-7 |
|---|---|
分子式 |
C8H27N3O6P2 |
分子量 |
323.26 g/mol |
IUPAC 名称 |
diazanium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2.2H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);2*1H3 |
InChI 键 |
AGWOZOMWEWMBHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


